3,4-dimethylpent-2-enoic acid
Description
3,4-Dimethylpent-2-enoic acid (C₇H₁₂O₂) is a branched unsaturated carboxylic acid characterized by a pent-2-enoic acid backbone with methyl substituents at the 3rd and 4th carbon positions.
Properties
Molecular Formula |
C7H12O2 |
|---|---|
Molecular Weight |
128.17 g/mol |
IUPAC Name |
3,4-dimethylpent-2-enoic acid |
InChI |
InChI=1S/C7H12O2/c1-5(2)6(3)4-7(8)9/h4-5H,1-3H3,(H,8,9) |
InChI Key |
BLROLNSSBGCUAD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=CC(=O)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethylpent-2-enoic acid involves a series of chemical reactions under controlled conditions. The specific synthetic routes and reaction conditions are typically optimized to achieve high yield and purity. Common methods include:
Step 1: Initial reaction involving [specific reagents] under [specific conditions].
Step 2: Intermediate formation and subsequent reaction with [other reagents] at [temperature and pressure conditions].
Step 3: Final purification and isolation of the compound using techniques such as chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process involves:
Bulk synthesis: Using large quantities of starting materials and reagents.
Continuous monitoring: Ensuring reaction conditions are maintained within optimal ranges.
Purification: Employing industrial-scale purification techniques to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
3,4-dimethylpent-2-enoic acid undergoes various types of chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized products.
Reduction: Reaction with reducing agents to form reduced products.
Substitution: Replacement of specific atoms or groups within the molecule with other atoms or groups.
Common Reagents and Conditions
The reactions involving this compound typically use common reagents such as:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of [specific oxidized product].
Reduction: Formation of [specific reduced product].
Substitution: Formation of [specific substituted product].
Scientific Research Applications
3,4-dimethylpent-2-enoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in various chemical reactions and synthesis processes.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of 3,4-dimethylpent-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:
Binding to target molecules: Such as enzymes or receptors, altering their activity.
Modulating pathways: Influencing biochemical pathways and cellular processes.
Inducing specific effects: Leading to desired outcomes such as inhibition of a particular enzyme or activation of a signaling pathway.
Comparison with Similar Compounds
Table 1: Comparative Analysis of 3,4-Dimethylpent-2-enoic Acid and Analogs
Key Observations:
Positional Isomerism: The 2,4-dimethyl isomer () shares the same molecular formula as this compound but differs in methyl group placement. This positional variance likely alters steric hindrance and acidity. For example, the 2,4-dimethyl isomer is recognized as a flavoring agent (FEMA 3143), whereas the 3,4-dimethyl variant may exhibit distinct reactivity due to increased steric shielding of the double bond .
Functional Group Impact :
- Caffeic acid (3,4-dihydroxybenzeneacrylic acid, ) highlights the effect of hydroxyl groups: its polar structure and high melting point (>300°C) contrast sharply with methyl-substituted analogs, underpinning its use in antioxidant and pharmacological research .
Q & A
Basic Research Questions
Q. What established synthetic routes exist for 3,4-dimethylpent-2-enoic acid, and which catalytic systems optimize yield?
- Methodological Answer : The compound can be synthesized via Cp₂TiCl₂-catalyzed hydrocarboxylation of alkynes with CO₂, a method effective for α,β-unsaturated carboxylic acids. For example, structurally similar compounds like (E)-2-(4-methoxyphenyl)-4,4-dimethylpent-2-enoic acid were synthesized using this approach, achieving yields of 46% under optimized conditions (60°C, 24 hours) . Catalytic efficiency depends on steric and electronic effects of substituents, suggesting that modifying alkyne precursors (e.g., propargyl derivatives) could enhance yields for this compound.
Q. How is this compound characterized using spectroscopic and analytical techniques?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) and melting point analysis are critical. For instance, (E)-isomers of related α,β-unsaturated acids were confirmed via ¹H and ¹³C NMR, where olefinic protons resonate at δ 6.5–7.5 ppm (¹H) and carbonyl carbons at δ 165–175 ppm (¹³C). Melting points (e.g., 176–178°C for compound 2w ) validate purity. High-Resolution Mass Spectrometry (HRMS) and Infrared (IR) spectroscopy further confirm molecular structure and functional groups.
Advanced Research Questions
Q. How can reaction conditions be optimized for stereoselective synthesis of this compound?
- Methodological Answer : Stereoselectivity in α,β-unsaturated acids is influenced by catalyst choice and temperature. Cp₂TiCl₂ promotes E-selectivity via a radical mechanism, as demonstrated in hydrocarboxylation reactions . Computational modeling (e.g., DFT studies) can predict transition states to optimize steric hindrance at the β-position. Experimental validation should include varying reaction temperatures (40–80°C) and CO₂ pressure (1–5 atm) to assess enantiomeric excess via chiral HPLC.
Q. What strategies resolve contradictions in spectroscopic data for α,β-unsaturated acids like this compound?
- Methodological Answer : Discrepancies in NMR signals may arise from tautomerism or solvent effects. For example, deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) can shift proton resonances. Comparative analysis with literature data (e.g., PubChem entries ) and 2D NMR techniques (COSY, HSQC) help assign ambiguous peaks. X-ray crystallography provides definitive structural confirmation, as seen in studies of analogous compounds .
Q. Which computational methods predict the reactivity of this compound in carboxylation or derivatization reactions?
- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Molecular dynamics simulations assess steric effects of the 3,4-dimethyl groups on reaction pathways. For carboxylation, solvation models (e.g., COSMO-RS) evaluate CO₂ affinity under varying solvent conditions . These methods guide experimental design for functionalization (e.g., amidation or esterification).
Data Reporting and Experimental Design
Q. What standards should be followed when reporting synthetic and analytical data for this compound?
- Methodological Answer : Raw data (e.g., NMR FIDs, chromatograms) should be archived in supplementary materials, while processed data (integrated peaks, melting ranges) are included in the main text. Adhere to IUPAC guidelines for nomenclature and the STRENDA protocol for enzyme kinetics if applicable. Use tools like MestReNova for NMR processing and report uncertainties (e.g., ±0.1°C for melting points) .
Q. How can researchers address reproducibility challenges in synthesizing this compound?
- Methodological Answer : Document detailed protocols for catalyst activation (e.g., Cp₂TiCl₂ reduction steps), inert atmosphere conditions (Ar/N₂), and substrate purification. Use internal standards (e.g., anthracene) in HPLC to quantify yields. Collaborative inter-laboratory validation and open-data platforms (e.g., Zenodo) enhance transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
